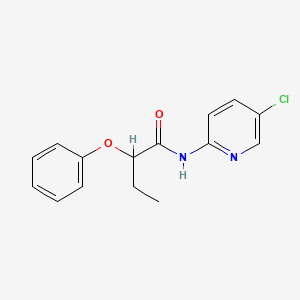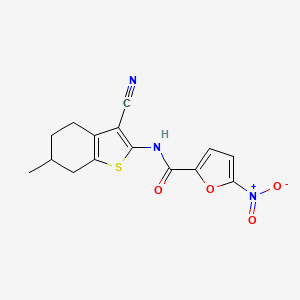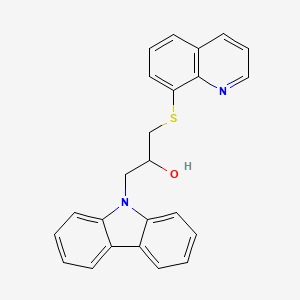
N-(5-chloro-2-pyridinyl)-2-phenoxybutanamide
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-2-phenoxybutanamide, commonly known as Pyrabuticarb, is a herbicide that belongs to the family of pyridine carboxylic acid herbicides. It is a selective herbicide that is used to control broadleaf weeds in a variety of crops, including corn, soybeans, and wheat. Pyrabuticarb has been shown to be effective in controlling weeds such as velvetleaf, lambsquarters, and pigweed.
Mécanisme D'action
Pyrabuticarb works by inhibiting the activity of the enzyme protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll in plants. This inhibition leads to the accumulation of protoporphyrin IX, which is toxic to the plant and leads to its death.
Biochemical and Physiological Effects:
Pyrabuticarb has been shown to have a low toxicity to mammals and birds. However, it can cause eye and skin irritation in humans. Pyrabuticarb is rapidly absorbed by plants, and it has been shown to have a half-life of less than 30 days in soil.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrabuticarb is a useful tool for studying the effects of herbicides on plant growth and development. It is selective in its action, which allows researchers to study the effects of herbicides on specific weeds without affecting the growth of the crop. However, Pyrabuticarb is not suitable for studying the effects of herbicides on non-target organisms such as insects and microorganisms.
Orientations Futures
There are several areas of research that could be explored regarding Pyrabuticarb. One area of research could be the development of new formulations of Pyrabuticarb that are more effective and have lower environmental impacts. Another area of research could be the study of the effects of Pyrabuticarb on non-target organisms such as insects and microorganisms. Finally, research could be conducted to investigate the potential use of Pyrabuticarb in organic farming systems.
Conclusion:
Pyrabuticarb is a selective herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. It works by inhibiting the activity of the enzyme protoporphyrinogen oxidase, which is essential for the synthesis of chlorophyll in plants. Pyrabuticarb has been shown to have a low toxicity to mammals and birds, and it is rapidly absorbed by plants. There are several areas of research that could be explored regarding Pyrabuticarb, including the development of new formulations, the study of its effects on non-target organisms, and its potential use in organic farming systems.
Applications De Recherche Scientifique
Pyrabuticarb has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to be effective in controlling weeds in a variety of crops, and its use has been shown to increase crop yields. Pyrabuticarb has also been studied for its impact on the environment, and it has been found to have a low toxicity to mammals and birds.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-13(20-12-6-4-3-5-7-12)15(19)18-14-9-8-11(16)10-17-14/h3-10,13H,2H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGBVIFTJXAROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=C(C=C1)Cl)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4089197.png)

![N-{1-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide](/img/structure/B4089211.png)
![1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepan-5-one](/img/structure/B4089217.png)
![N-bicyclo[2.2.1]hept-2-yl-3-phenylpropanamide](/img/structure/B4089222.png)
![4-[(2-furylmethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4089229.png)

![2-(2-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4089242.png)
![5-(1,3-benzodioxol-5-ylmethyl)-1-(2-phenylethyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4089249.png)
![4-chloro-2-[1-(4H-1,2,4-triazol-4-ylamino)ethyl]phenol](/img/structure/B4089259.png)

![N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}cyclopropanecarboxamide](/img/structure/B4089264.png)
![5-[(4-bromophenoxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B4089272.png)
![2-[4-(4-butoxybenzoyl)-1-piperazinyl]-4,6-di-4-morpholinyl-1,3,5-triazine](/img/structure/B4089286.png)
